molecular formula C8H11AsO5 B14724345 (2,5-Dimethoxyphenyl)arsonic acid CAS No. 6274-94-8

(2,5-Dimethoxyphenyl)arsonic acid

Cat. No.: B14724345
CAS No.: 6274-94-8
M. Wt: 262.09 g/mol
InChI Key: HTFDJNFLJSCXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These analogs differ in their functional groups (e.g., boronic acid, acetic acid derivatives, cinnamic acid), enabling a comparative analysis of their chemical properties, applications, and research findings.

Properties

CAS No.

6274-94-8

Molecular Formula

C8H11AsO5

Molecular Weight

262.09 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)arsonic acid

InChI

InChI=1S/C8H11AsO5/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3,(H2,10,11,12)

InChI Key

HTFDJNFLJSCXEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)arsonic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with arsenic-containing reagents. One common method includes the use of 2,5-dimethoxyphenylacetic acid as a starting material, which undergoes a series of reactions to introduce the arsonic acid group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of (2,5-Dimethoxyphenyl)arsonic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxyphenyl)arsonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives .

Scientific Research Applications

(2,5-Dimethoxyphenyl)arsonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)arsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it can induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key properties of 2,5-dimethoxyphenyl-substituted compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Group CAS RN Key Applications/Findings
(2,5-Dimethoxyphenyl)boronic acid C₈H₁₁BO₄ 181.984 Boronic acid 107099-99-0 Suzuki-Miyaura cross-coupling reactions
2-(2,5-Dimethylphenoxy)acetic acid C₁₀H₁₂O₃ 180.20 Acetic acid derivative 7356-41-4 Organic synthesis (limited data)
2,5-Dimethoxycinnamic acid C₁₁H₁₂O₄ 208.21 Cinnamic acid derivative 10538-51-9 Intermediate in fine chemicals
2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol C₁₇H₂₁NO₃ 287.35 Phenolic derivative N/A Psychoactive compound (detected via GC-MS)
Boronic Acid Derivatives
  • (2,5-Dimethoxyphenyl)boronic acid is critical in Suzuki-Miyaura coupling , a palladium-catalyzed reaction widely used to form carbon-carbon bonds in pharmaceuticals and materials science . Its boronic acid group enables efficient cross-coupling with aryl halides.
  • Comparison : Unlike the acetic or cinnamic acid derivatives, boronic acids are highly reactive in cross-coupling contexts due to their ability to transiently form tetravalent boron intermediates.
Acetic Acid Derivatives
  • 2-(2,5-Dimethylphenoxy)acetic acid (CAS 7356-41-4) has a phenoxy-acetic acid structure.
Cinnamic Acid Derivatives
  • 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) features a conjugated double bond, making it useful in UV-absorbing materials or as a precursor for bioactive molecules. Its higher molecular weight (208.21 vs. 180.20 for the acetic acid derivative) reflects extended conjugation .
Phenolic Derivatives
  • The phenolic compound 25H-NBOH (C₁₇H₂₁NO₃) is a psychoactive substance detected via GC-MS . Its 2,5-dimethoxyphenyl group likely contributes to its receptor-binding activity, contrasting with the synthetic utility of boronic or cinnamic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.